2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-3-6-16(19-13-27-20(24-19)9-10-22(26-27)29-2)12-18(14)25-21(28)11-15-4-7-17(23)8-5-15/h3-10,12-13H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPGTJXKWMBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, influencing multiple signaling pathways. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C20H20ClN3O
- Molecular Weight : 351.84 g/mol
The presence of the chlorophenyl , methoxyimidazo , and pyridazinyl moieties indicates a potential for diverse biological interactions, which are critical for its activity as a therapeutic agent.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-cancer and anti-microbial agent.
Key Findings:
- Anti-Cancer Activity : Initial studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Anti-Microbial Properties : There is evidence indicating that the compound may possess anti-bacterial and anti-fungal activities, potentially through interference with microbial cell wall synthesis or function.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | References |
|---|---|---|---|
| Anti-Cancer | HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 15.3 | ||
| Anti-Bacterial | E. coli | 12.0 | |
| S. aureus | 8.5 | ||
| Anti-Fungal | C. albicans | 11.0 |
Case Studies
-
Case Study on Anti-Cancer Activity :
A study conducted on the cytotoxic effects of the compound against HeLa cells showed significant inhibition of cell growth at concentrations above 10 μM. Flow cytometry analysis indicated that the compound induces apoptosis through caspase activation. -
Case Study on Anti-Bacterial Activity :
In vitro tests against E. coli demonstrated that the compound has a minimum inhibitory concentration (MIC) of 12 μM, indicating its potential as a lead compound for developing new antibiotics.
The exact mechanism by which this compound exerts its biological effects is still under investigation; however, preliminary docking studies suggest that it may bind to specific receptors or enzymes involved in cell signaling pathways related to cancer growth and microbial resistance.
Preparation Methods
Cyclocondensation Strategies
The imidazo[1,2-b]pyridazine system is typically constructed via cyclocondensation of 3-aminopyridazines with α-haloketones or α,β-diketones. For the 6-methoxy derivative, the following pathway is proposed:
- Starting Material : 3-Amino-6-chloropyridazine.
- Methoxy Introduction : Nucleophilic aromatic substitution (SNAr) with sodium methoxide in dimethylformamide (DMF) at 80–100°C.
- Cyclization : Reaction with 2-bromoacetophenone in ethanol under reflux (12 h), yielding 6-methoxyimidazo[1,2-b]pyridazine.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| SNAr | NaOMe, DMF, 80°C | 78% |
| Cyclization | 2-Bromoacetophenone, EtOH, reflux | 65% |
Alternative Route via Hydrazine-Mediated Cyclization
A method adapted from thiazolo[4,5-d]pyridazinone synthesis involves hydrazine hydrate:
- Intermediate : Methyl 3-chloro-2,4-dioxo-4-phenylbutanoate (analogous to compound 8 in).
- Condensation : With 4-morpholinecarbothioamide in methanol, followed by hydrazine reflux to form the pyridazine ring.
Functionalization at Position 5: Introduction of the 2-Methylphenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling is ideal for introducing aryl groups:
- Halogenation : Bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid.
- Coupling : Reaction with 2-methylphenylboronic acid under Pd(PPh3)4 catalysis, K2CO3 base, in toluene/ethanol (3:1) at 90°C.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Solvent | Toluene/EtOH |
| Temperature | 90°C |
| Yield | 72% |
Buchwald-Hartwig Amination
For direct amine attachment:
- Substrate : 5-Bromo-6-methoxyimidazo[1,2-b]pyridazine.
- Reaction : With 2-methylaniline, Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 100°C.
Acetamide Backbone Assembly
Amide Coupling via Acid Chloride
- Synthesis of 2-(4-Chlorophenyl)acetyl Chloride :
- Treat 2-(4-chlorophenyl)acetic acid with thionyl chloride (SOCl2) in dichloromethane (DCM).
- Coupling : React acid chloride with 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline in anhydrous DCM, using triethylamine (TEA) as base.
Reaction Profile :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2 equiv) |
| Time | 4 h, RT |
| Yield | 85% |
Solid-Phase Synthesis Adaptation
A modified protocol from employs iso-propanol and triethylorthoformate under reflux to enhance coupling efficiency:
- Yield Improvement : 85% → 92% with excess triethylorthoformate (3 equiv).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Methods
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Route A | 4 | 48% | Modular, scalable |
| Route B | 5 | 34% | Avoids sensitive Pd couplings |
Critical Challenges :
Q & A
Q. Purity Validation :
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to confirm >95% purity .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons) .
Advanced: How can reaction conditions (temperature, solvent, catalyst) be optimized to improve yield during the final coupling step?
Answer:
Optimization strategies include:
- Temperature Control : Maintain 0–5°C during acid chloride formation (if using thionyl chloride) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction purification via column chromatography .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling steps; ligand choice impacts regioselectivity .
Q. Data-Driven Approach :
- Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature vs. catalyst loading) and predict optimal conditions .
Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?
Answer:
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with acetamide NH) .
- 2D NMR : HSQC and HMBC correlations confirm connectivity between the imidazo[1,2-b]pyridazine core and aryl substituents .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~460–470 Da) .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity, and how are data discrepancies resolved?
Answer:
Q. Addressing Data Contradictions :
- Orthogonal Assays : Confirm activity via Western blot (phosphorylation status) if initial MTT results are inconclusive .
- Dose-Response Replicates : Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05) to identify outliers .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
Q. Computational Tools :
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., PDB: 3LMB) .
- ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) if racemization occurs during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
